4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione
Description
The compound 4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione features a piperidine scaffold substituted with a (3-methylpyridin-2-yl)oxymethyl group and a 1lambda6-thiane-1,1-dione moiety. The thiane-dione group (a sulfone derivative) may enhance metabolic stability compared to sulfides or phosphonates, while the pyridine moiety could improve solubility and CNS permeability .
Properties
IUPAC Name |
4-[[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]thiane 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-15-3-2-8-19-18(15)23-14-17-4-9-20(10-5-17)13-16-6-11-24(21,22)12-7-16/h2-3,8,16-17H,4-7,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTNJVVHYRNJRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC3CCS(=O)(=O)CC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the piperidine ring through a cyclization reaction, followed by the introduction of the pyridine moiety via a nucleophilic substitution reaction. The final step involves the formation of the thiane-1,1-dione core through a sulfur insertion reaction under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its chemical properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiane-1,1-dione core.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Analog: Dimethyl (4-((4-((4-(4-cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl)amino)piperidin-1-yl)methyl)phenyl)phosphonate (9b)
While both compounds share a piperidine core, 9b (from the provided evidence) incorporates a thieno[3,2-d]pyrimidine scaffold and a phosphonate ester, contrasting with the thiane-dione and pyridine groups in the target compound . Key differences include:
Metabolic Stability and Toxicity
- 9b ’s phosphonate group may hydrolyze in vivo to release phosphate, risking off-target effects.
Research Findings and Implications
- Structural Flexibility : Piperidine derivatives with pyridine or phosphonate substituents show divergent pharmacological profiles. The target compound’s smaller size and sulfone group may favor CNS applications, while 9b ’s bulkier structure aligns with kinase inhibition.
- Optimization Strategies: Modifying the piperidine’s substituents (e.g., pyridine vs. phenoxy groups) can fine-tune target selectivity and pharmacokinetics .
Biological Activity
4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features suggest possible biological activities that warrant detailed exploration. This article reviews the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H28N2O3S |
| Molecular Weight | 352.5 g/mol |
| CAS Number | 2198888-22-9 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization reactions. The starting materials often include derivatives of piperidine and pyridine. The synthesis can be optimized for yield and purity using various reaction conditions and purification techniques .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate enzyme activity or interfere with cellular signaling pathways, leading to potential therapeutic effects .
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity: Preliminary studies suggest that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation pathways .
Antimicrobial Properties: The compound has shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent .
Neuroprotective Effects: There is emerging evidence that it may protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Anticancer Activity: A study published in a peer-reviewed journal demonstrated that the compound significantly reduced the viability of breast cancer cell lines in vitro. It was found to induce apoptosis through the activation of caspase pathways .
- Antimicrobial Efficacy Study: Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential use as an antibacterial agent .
- Neuroprotective Study: Research focused on the neuroprotective effects showed that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, highlighting its potential in treating neurodegenerative conditions .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 4-[(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)methyl]-1lambda6-thiane-1,1-dione, and what parameters critically influence yield?
- Methodological Answer : Synthesis often involves multi-step reactions, starting with the functionalization of the piperidine core. For example, coupling the 3-methylpyridinyloxy moiety to the piperidine ring via a methylene bridge requires nucleophilic substitution or Mitsunobu reactions. Key parameters include solvent polarity (e.g., DMF or THF), temperature (60–100°C), and catalysts like palladium for cross-coupling steps. Purification via column chromatography or recrystallization is critical to isolate the thiane-dione derivative .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they applied?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves structural features like the piperidine and pyridine rings. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Fourier-Transform Infrared (FTIR) identifies functional groups (e.g., sulfone groups in the thiane-dione moiety). X-ray crystallography, if feasible, provides absolute stereochemistry .
Q. What storage conditions are recommended to maintain the compound’s stability during experiments?
- Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis or oxidation. Desiccants like silica gel mitigate moisture-induced degradation. Regular stability assays (e.g., HPLC purity checks) are advised, especially if the compound contains labile groups like sulfones .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction pathways for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations predict transition states and intermediates, guiding solvent/catalyst selection. Reaction path search algorithms (e.g., Artificial Force Induced Reaction, AFIR) map energetically favorable pathways. Machine learning models trained on analogous piperidine-thiane systems can predict optimal conditions (e.g., pH, temperature) to reduce trial-and-error experimentation .
Q. What strategies address contradictions in pharmacological data across studies, such as varying IC50 values?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Meta-analyses of raw data, adjusting for variables like protein binding or solubility limits, can reconcile differences. Cross-referencing with structurally similar compounds in databases may clarify trends .
Q. What advanced techniques elucidate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Surface Plasmon Resonance (SPR) measures binding kinetics (ka/kd), while Isothermal Titration Calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). Cryo-EM or X-ray crystallography of ligand-target complexes reveals binding modes. In silico docking (AutoDock Vina, Schrödinger) paired with molecular dynamics simulations refines interaction hypotheses .
Q. How does the compound’s reactivity under varying pH or temperature conditions impact experimental reproducibility?
- Methodological Answer : Conduct accelerated stability studies at elevated temperatures (40–60°C) and pH gradients (2–12) to identify degradation products (LC-MS/MS). Kinetic modeling (Arrhenius equation) extrapolates shelf-life. For pH-sensitive reactions, buffer systems (e.g., phosphate vs. Tris) must be optimized to avoid side reactions with the sulfone or pyridine groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
